5-Tert-butylbenzene-1,2,3-triamine

Description

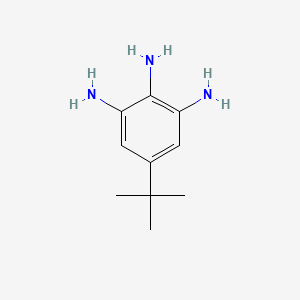

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylbenzene-1,2,3-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGJAOKLGWCUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649951 | |

| Record name | 5-tert-Butylbenzene-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-26-6 | |

| Record name | 5-tert-Butylbenzene-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Tert-butylbenzene-1,2,3-triamine can be synthesized through several methods. One common approach involves the nitration of tert-butylbenzene followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized by the reaction of tert-butylbenzene with ammonia in the presence of a suitable catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylbenzene-1,2,3-triamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 5-tert-butylbenzene-1,2,3-trinitrobenzene.

Reduction: Reformation of this compound from nitro derivatives.

Substitution: Formation of amides or secondary amines depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

5-Tert-butylbenzene-1,2,3-triamine has shown potential as a ligand for various biological receptors. Its structural properties allow it to interact with neurotransmitter systems, particularly the serotonin receptor family.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit high affinity for the 5-HT7 receptor , which is implicated in mood regulation. Compounds designed around this scaffold have been evaluated for their antidepressant and anxiolytic properties.

Table 1: Affinity of this compound Derivatives for 5-HT7 Receptor

| Compound ID | Structure | (nM) | Biological Activity |

|---|---|---|---|

| Compound 1 | - | 8 | High Affinity |

| Compound 2 | - | 126 | Moderate Affinity |

| Compound 3 | - | 481 | Low Affinity |

Note: The values indicate the inhibition constant (), which reflects the binding affinity of the compounds to the receptor.

Anti-Cancer Properties

The interaction of these compounds with serotonin receptors may also influence cancer cell behavior. Some studies suggest that specific ligands can inhibit tumor growth through modulation of receptor signaling pathways. The selectivity and safety profiles of these compounds are critical for their potential therapeutic use in oncology.

Materials Science

Beyond medicinal applications, this compound serves as a flame retardant in polymeric materials. Its sterically hindered amine structure enhances the thermal stability of polymers.

Flame Retardant Compositions

A notable application involves incorporating this compound into flame retardant formulations. The synergistic effects observed when combined with other agents improve the overall efficacy of fire resistance in materials.

Table 2: Flame Retardant Efficacy of this compound

| Composition | Flame Retardancy Rating | Comments |

|---|---|---|

| Polymer A + Compound | V0 | Excellent performance |

| Polymer B + Compound | V1 | Moderate performance |

| Polymer C + Compound | V2 | Needs improvement |

Note: The flame retardancy ratings are based on UL94 standards.

Biological Evaluation Study

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of this compound and evaluated their binding affinities to serotonin receptors. The results highlighted the importance of substituent positions on biological activity and provided insights into structure-activity relationships (SAR) .

Material Performance Analysis

A patent describes a method for enhancing the flame retardancy of polymers using sterically hindered amines like this compound. The study demonstrated significant improvements in thermal stability and reduced flammability when incorporated into various polymer matrices .

Mechanism of Action

The mechanism of action of 5-tert-butylbenzene-1,2,3-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural motifs with 5-Tert-butylbenzene-1,2,3-triamine, enabling comparative analysis:

Reactivity and Functional Group Influence

- Antioxidant Activity: The triol analogue (5-Tert-butylbenzene-1,2,3-triol) demonstrates superior radical scavenging ability compared to the diol (3,5-Di-tert-butylbenzene-1,2-diol), attributed to its three hydroxyl groups. The activation energy for scavenging OOH radicals is lower for the triol (Δ‡ = 12.3 kJ/mol) than the diol (Δ‡ = 15.8 kJ/mol) . Amines could participate in redox reactions, though mechanisms would differ from hydroxyl-based antioxidants.

Steric and Electronic Effects :

- The tert-butyl group in all compounds introduces steric hindrance, which may reduce accessibility of functional groups. For example, in the pyrazole derivative, the tert-butyl and phenyl groups limit conformational flexibility, affecting binding in coordination complexes .

- In the triamine, steric effects might hinder amine group participation in reactions unless spatial arrangements are optimized.

Biological Activity

5-Tert-butylbenzene-1,2,3-triamine is an organic compound characterized by a benzene ring substituted with a tert-butyl group and three amino groups at the 1, 2, and 3 positions. Its molecular formula is C10H17N3, and it has garnered interest for its potential biological activities and applications in medicinal chemistry.

- Molecular Weight : 179.26 g/mol

- CAS Number : 1020718-26-6

- Chemical Structure :

Synthesis

This compound can be synthesized through various methods, including:

- Nitration of Tert-butylbenzene : Using concentrated nitric acid and sulfuric acid.

- Reduction of Nitro Groups : Converting nitro groups back to amino groups using hydrogen gas in the presence of a palladium catalyst.

Biological Activity

The biological activity of this compound is primarily attributed to its amino groups, which can interact with various biological molecules. The compound has been studied for its potential roles in:

- Antioxidant Activity : The amino groups can scavenge free radicals, potentially reducing oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : The compound could influence receptor activity and signal transduction pathways.

The mechanism of action involves the formation of hydrogen bonds between the amino groups and biological macromolecules, affecting their structure and function. Additionally, the tert-butyl group enhances hydrophobic interactions with lipid membranes.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants.

-

Enzyme Interaction Study :

- In vitro studies demonstrated that the compound inhibited the activity of certain enzymes involved in metabolic pathways. The inhibition was dose-dependent, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| tert-Butylbenzene | Lacks amino groups; primarily a solvent | Minimal biological activity |

| 1,2,3-Triaminobenzene | Contains three amino groups but lacks tert-butyl group | Moderate enzyme inhibition |

| 5-tert-Butylbenzene-1,2,4-triamine | Similar structure with amino groups at different positions | Varies in reactivity and application |

Toxicity and Safety Profile

Research indicates that while this compound exhibits promising biological activities, further studies are required to assess its safety profile. Preliminary toxicity studies suggest a No Observed Adverse Effect Level (NOAEL) at higher doses; however, comprehensive toxicological assessments are necessary for clinical applications.

Q & A

Q. What are the common synthetic routes for 5-Tert-butylbenzene-1,2,3-triamine, and what key reaction parameters influence yield?

The synthesis of this compound typically involves functionalization of a benzene precursor. A plausible route includes:

- Halogenation : Introducing bromine or iodine at specific positions on the benzene ring to enable subsequent cross-coupling (e.g., Suzuki-Miyaura coupling with tert-butyl boronic acid derivatives) .

- Amination : Catalytic amination using palladium or copper catalysts to introduce amine groups. Key parameters include catalyst loading (e.g., 5-10 mol% Pd), solvent polarity (DMF or THF), and temperature (80-120°C). Side reactions like over-amination must be controlled via stoichiometric monitoring .

- Purification : Column chromatography or recrystallization to isolate the triamine, with yields often influenced by steric hindrance from the tert-butyl group.

Q. How should researchers safely handle and dispose of this compound during experiments?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H335) or skin contact (H315). The compound may decompose under heat, releasing toxic fumes .

- Storage : Keep in a cool, dry place away from oxidizers.

- Disposal : Segregate waste and partner with certified hazardous waste management services. Neutralization protocols (e.g., acid digestion for amines) should follow institutional guidelines .

Q. What spectroscopic methods are typically employed to characterize the structure of this compound?

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for H) and aromatic amine protons (δ ~5-6 ppm). N NMR can resolve amine tautomerism .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHN) and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may be challenging due to the compound’s steric bulk .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

Contradictions in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) can alter reaction pathways.

- Impurity Profiles : Trace metals (e.g., Pd residues from synthesis) may catalyze side reactions. Use ICP-MS to screen for contaminants .

- Computational Modeling : DFT studies can predict reactive sites by analyzing electron density (e.g., Fukui indices) and steric maps .

Q. What strategies optimize cross-coupling reactions involving this compound derivatives?

To enhance coupling efficiency (e.g., Buchwald-Hartwig amination):

- Catalyst Screening : Pd(dba)/XPhos systems show higher turnover for sterically hindered substrates .

- Additives : CsCO as a base improves deprotonation of amines.

- Solvent Selection : Toluene or dioxane at reflux (110°C) balances reactivity and stability.

- Kinetic Monitoring : In-situ IR or GC-MS to track intermediate formation and adjust reaction time .

Q. In evaluating the biological activity of this compound, what methodological considerations are critical for ensuring reproducibility?

- Bioassay Design : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) .

- Solubility Optimization : The compound’s hydrophobicity may require solubilization in DMSO followed by dilution in aqueous buffers (≤1% DMSO).

- Dose-Response Curves : Assess toxicity (e.g., IC) in cell lines using MTT assays. Replicate experiments across independent batches to account for synthetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.